ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a cyclopenta[b]thiophene core fused with a benzo[b][1,4]thiazepine moiety. The synthesis and characterization of such compounds often rely on crystallographic validation tools like SHELXL .
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-2-33-27(32)25-18-11-8-14-20(18)35-26(25)28-23(30)16-29-19-12-6-7-13-21(19)34-22(15-24(29)31)17-9-4-3-5-10-17/h3-7,9-10,12-13,22H,2,8,11,14-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCNLFRCVVCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)CC(SC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzo[b][1,4]thiazepine core and a cyclopentathiophene moiety. The synthesis involves multiple steps, typically starting from readily available precursors and utilizing various organic reactions including acylation and cyclization processes. The detailed synthetic route can be found in specialized literature focusing on heterocyclic compounds and their derivatives.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazepine derivatives possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Antitumor Activity
Several studies have reported the antitumor potential of thiazepine derivatives. This compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Compounds with similar structures have also demonstrated neuroprotective effects in preclinical models. They may exert their effects by reducing oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Antibacterial Activity : A study conducted by Al-Majidi et al. (2015) evaluated the antibacterial effects of thiazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth with certain derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Properties : Research by Mohamed et al. (2016) highlighted the efficacy of thiazepine derivatives in inhibiting tumor growth in xenograft models. The study reported a marked decrease in tumor volume and an increase in survival rates among treated groups compared to controls.
- Neuroprotection : In a neuroprotection study published by El-Azab et al. (2013), the compound exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Tables
Scientific Research Applications
The compound ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, pharmacology, and materials science, supported by relevant case studies and data.
Antitumor Activity
Recent studies have indicated that derivatives of thiazepine compounds exhibit significant antitumor activity. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, research demonstrated that the compound effectively induced apoptosis in human cancer cell lines through the modulation of apoptotic pathways, potentially making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Thiazepine derivatives have also been investigated for their neuroprotective properties. A study highlighted the ability of this compound to mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .
Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties as well. Preliminary screening against various bacterial strains has shown effectiveness comparable to standard antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures enhances charge transport efficiency and overall device performance .
Case Study 1: Antitumor Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations, supporting further investigation into its mechanisms of action .
Case Study 2: Neuroprotection Mechanism
In a neuropharmacology study, researchers assessed the neuroprotective effects of the compound on oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates compared to untreated controls. This positions the compound as a promising candidate for neuroprotective therapies .
Comparison with Similar Compounds
Key Structural Differences
Compound A is compared to two closely related derivatives (Table 1):
Key Observations :
- Compound A has a significantly larger molecular weight and complexity due to the fused benzo[b][1,4]thiazepine ring system, which is absent in Analog 1 and Analog 2 .
- Compound A ’s acetamido linker may improve solubility compared to the more hydrophobic substituents in analogs.
Pharmacological Implications (Theoretical)
- Analog 1 ’s thioureido group is associated with antimicrobial properties in related compounds.
- Analog 2 ’s high lipophilicity (XLogP3 = 5.9) may enhance membrane permeability, a critical factor in CNS-targeting drugs .
- Compound A ’s dual heterocyclic systems could target kinases or GPCRs, leveraging rigidity for selective binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
